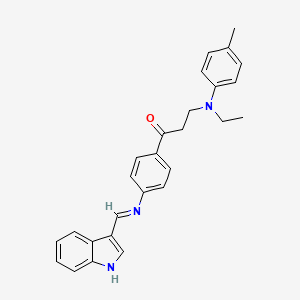
3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone is a complex organic compound that features both indole and aniline functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indole Derivative: Starting from a suitable indole precursor, the indole derivative can be synthesized through electrophilic substitution reactions.
Amination Reaction:
Condensation Reaction: The final step involves the condensation of the indole derivative with the amine to form the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or aniline moieties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting ketones to alcohols.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
The compound may have pharmacological properties, such as acting as a ligand for certain receptors or enzymes.
Industry
In material science, it could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Ethylphenylamino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone
- 3-(Methyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone
Uniqueness
The presence of both the indole and aniline functional groups in 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone makes it unique compared to other similar compounds. This dual functionality can impart unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88701-51-3 |
|---|---|
Formule moléculaire |
C27H27N3O |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
3-(N-ethyl-4-methylanilino)-1-[4-(1H-indol-3-ylmethylideneamino)phenyl]propan-1-one |
InChI |
InChI=1S/C27H27N3O/c1-3-30(24-14-8-20(2)9-15-24)17-16-27(31)21-10-12-23(13-11-21)28-18-22-19-29-26-7-5-4-6-25(22)26/h4-15,18-19,29H,3,16-17H2,1-2H3 |
Clé InChI |
PCSJZFRBDRSSCV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


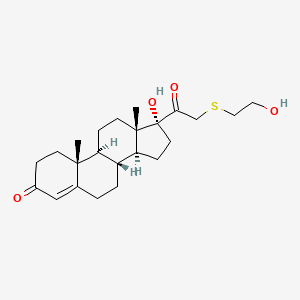
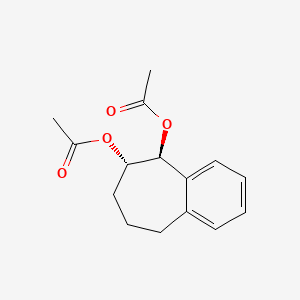
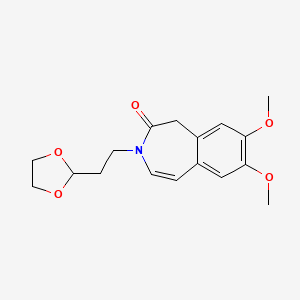
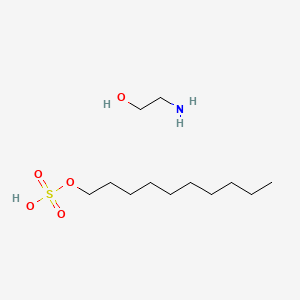
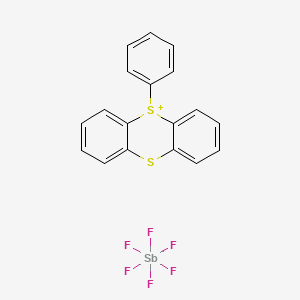

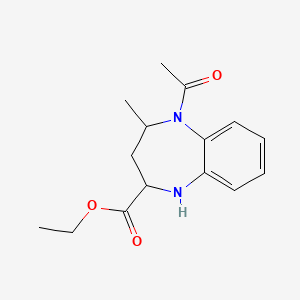
![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)

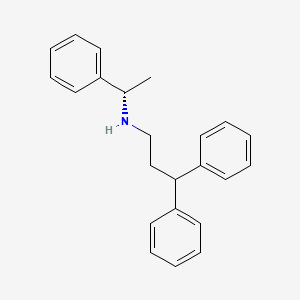
![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
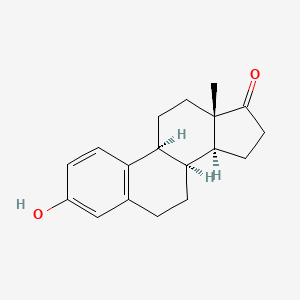
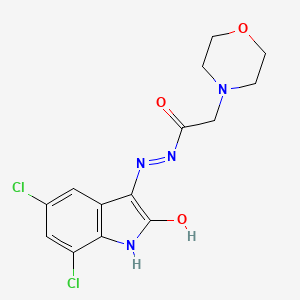
![3-(2-amino-5-fluorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12748346.png)
